B1579717 DL-SERINE (3-13C)

DL-SERINE (3-13C)

Cat. No.: B1579717
M. Wt: 106.09
Attention: For research use only. Not for human or veterinary use.
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Description

Isotopic Labeling in Biochemical Research

Isotopic labeling represents a fundamental technique in biochemical research that enables scientists to track the passage of specific atoms through complex biological systems and chemical reactions. This methodology involves the strategic replacement of one or more atoms in a molecule with their isotopic variants, creating distinctive markers that can be detected and quantified using specialized analytical instruments. The technique has revolutionized the understanding of metabolic pathways, protein dynamics, and cellular processes by providing unprecedented insights into molecular behavior within living systems.

The principle underlying isotopic labeling relies on the fact that isotopes of the same element exhibit nearly identical chemical properties while possessing distinct physical characteristics that can be measured precisely. In the case of carbon-13 labeling, the additional neutron in the carbon nucleus creates a mass difference that can be detected through mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical techniques. This mass difference, though small, provides sufficient resolution to distinguish labeled compounds from their unlabeled counterparts in complex biological matrices.

Detection methods for isotopically labeled compounds have evolved significantly, encompassing multiple analytical approaches that exploit different physical properties of the isotopes. Mass spectrometry detects the mass differences between isotopes, providing quantitative information about isotope incorporation and distribution. Nuclear magnetic resonance spectroscopy exploits differences in gyromagnetic ratios between isotopes, enabling structural and dynamic studies of labeled molecules. Infrared spectroscopy can detect vibrational mode differences caused by isotopic substitution, offering additional analytical capabilities for specific applications.

Detection Method Principle Applications Advantages
Mass Spectrometry Mass difference detection Metabolomics, tracer studies High sensitivity, quantitative
Nuclear Magnetic Resonance Gyromagnetic ratio differences Structural analysis, dynamics Non-destructive, detailed structural information
Infrared Spectroscopy Vibrational mode changes Chemical analysis Real-time monitoring capability

The versatility of isotopic labeling extends beyond traditional biochemical applications to encompass diverse fields including forensics, geology, environmental science, and food authentication. This broad applicability stems from the fundamental nature of isotopic markers and their ability to provide unambiguous identification and tracking capabilities across different scientific disciplines. The technique's non-perturbative nature ensures that biological processes remain largely unaffected by the presence of isotopic labels, maintaining the physiological relevance of experimental observations.

Role of ¹³C-Labeled Serine in Metabolic Studies

Carbon-13 labeled serine plays a pivotal role in metabolic research by serving as a tracer molecule that enables precise mapping of carbon flow through complex biochemical networks. The strategic positioning of the carbon-13 isotope at the third carbon position of serine provides researchers with the ability to track this specific carbon atom as it moves through various metabolic transformations, including protein synthesis, one-carbon metabolism, and amino acid interconversions. This capability has proven invaluable for understanding fundamental aspects of cellular metabolism and identifying previously unknown metabolic pathways.

Recent applications of DL-SERINE (3-¹³C) in metabolomics research have demonstrated its effectiveness in revealing quantitative metabolic alterations across different cellular states and experimental conditions. Studies utilizing capillary electrophoresis-mass spectrometry with carbon-13 labeled serine have achieved remarkable sensitivity, enabling analysis of samples containing as few as 10,000 to 100,000 prokaryotic cells. This enhanced sensitivity has opened new possibilities for studying metabolic processes in small cell populations and rare cell types that were previously inaccessible to metabolic analysis.

The application of carbon-13 labeled serine in tracer-based metabolomics has facilitated the identification of central carbon metabolism pathways in various organisms, including methanogenic archaea and other microorganisms. Mass isotopomer distribution analysis of serine and related metabolites has revealed the occurrence of specific metabolic pathways such as the Wood-Ljungdahl pathway and incomplete reductive tricarboxylic acid cycles. These findings have provided crucial insights into carbon fixation mechanisms and alternative metabolic strategies employed by different organisms.

Metabolic Application Detection Method Key Findings Cellular Systems
Central Carbon Metabolism Capillary Electrophoresis-Mass Spectrometry Wood-Ljungdahl pathway identification Methanogenic archaea
Amino Acid Biosynthesis Mass Isotopomer Analysis Alternative enzyme pathways Microbial systems
One-Carbon Metabolism Nuclear Magnetic Resonance Folate-mediated reactions Yeast and mammalian cells
Protein Synthesis Mass Spectrometry Incorporation patterns Various cell types

Nuclear magnetic resonance studies utilizing carbon-13 labeled serine have provided detailed insights into folate-mediated one-carbon metabolism and serine synthesis pathways. These investigations have established that the production of carbon-13 labeled serine depends on specific enzyme systems and occurs primarily through cytoplasmic pathways. The ability to monitor serine synthesis in real-time using nuclear magnetic resonance spectroscopy has enabled researchers to determine kinetic parameters and identify rate-limiting steps in serine metabolism.

The integration of carbon-13 labeled serine into comprehensive metabolic flux analysis has revealed quantitative relationships between different metabolic pathways and their responses to various cellular conditions. Studies examining differentiated immune cells have demonstrated that carbon-13 metabolic flux analysis can quantify alterations in glycolytic flux, pentose phosphate pathway activity, and tricarboxylic acid cycle function. These quantitative measurements provide essential information for understanding metabolic reprogramming during cellular differentiation and immune responses.

Historical Development of Stable Isotope Applications

The historical development of stable isotope applications in biochemical research traces its origins to the early twentieth century discoveries that laid the foundation for modern isotopic labeling techniques. Frederick Soddy's pioneering work in the early 1900s provided the first evidence for the existence of isotopes, establishing that elements with identical chemical properties could possess different atomic masses due to varying neutron numbers. This fundamental discovery, coupled with the concurrent development of mass spectrometry by researchers such as Joseph John Thomson and Francis William Aston, created the technological foundation necessary for isotopic analysis and quantification.

The period from 1920 to 1950 witnessed remarkable progress in isotope isolation and incorporation techniques, driven primarily by the dedicated efforts of Harold Urey and Rudolf Schoenheimer. Urey's successful isolation of deuterium in 1932 and subsequent work on carbon-13 and nitrogen-15 isotopes provided researchers with an unprecedented toolkit for biological investigations. Schoenheimer's innovative application of these stable isotopes to metabolic studies revolutionized the understanding of protein turnover, amino acid metabolism, and dynamic aspects of cellular biochemistry that had previously been inaccessible to experimental investigation.

The systematic development of stable isotope methodology during the 1930s established the fundamental principles that continue to guide isotopic labeling research today. The successful incorporation of carbon-13, nitrogen-15, oxygen-18, and deuterium isotopes into various organic compounds provided researchers with sophisticated tools for probing metabolic pathways and biochemical processes. These early investigations demonstrated the power of isotopic tracers for revealing dynamic aspects of metabolism that static analytical methods could not capture.

Time Period Key Developments Major Contributors Impact on Research
1920-1930 Isotope discovery and mass spectrometry Soddy, Thomson, Aston Foundation establishment
1930-1940 Stable isotope isolation and labeling Urey, Schoenheimer Metabolic tracer development
1940-1970 Radioisotope dominance Various researchers Expanded analytical capabilities
1970-Present Stable isotope resurgence Waterlow, Garlick, Millward Modern metabolomics applications

The period following World War Two experienced a temporary shift toward radioisotope applications, as newly available radioactive isotopes offered certain analytical advantages over their stable counterparts. However, stable isotopes maintained their essential role in areas where radioisotopes could not be applied, particularly in nitrogen and oxygen metabolism studies. The absence of long-lived radioactive isotopes for nitrogen and oxygen ensured that stable isotope tracers remained the only viable option for investigating these crucial metabolic processes.

The resurgence of stable isotope applications beginning in the late 1960s and early 1970s was driven by advances in analytical instrumentation and growing recognition of the unique advantages offered by stable isotopes. The development of increasingly sensitive and accurate mass spectrometry equipment, combined with improved chromatographic separation techniques, enabled researchers to exploit the full potential of stable isotope tracers. This renaissance period established stable isotopes as indispensable tools for modern metabolomics research and quantitative biological studies.

Contemporary applications of stable isotope technology have expanded far beyond traditional metabolic studies to encompass comprehensive omics-type analyses and systems biology approaches. The current era is characterized by the ability to perform large-scale, quantitative measurements of entire compound classes within single analytical runs. This capability, enabled by continued advances in mass spectrometry and data analysis methods, represents the fulfillment of long-standing goals in biological research and promises continued expansion of stable isotope applications in diverse scientific fields.

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1.1 Biomarker for Kidney Function
Recent studies have highlighted the potential of D-serine as a biomarker for chronic kidney disease (CKD). Research indicates that levels of D-serine in the blood correlate well with glomerular filtration rates, a critical measure of kidney function. The dynamics of D-serine levels can effectively distinguish CKD from non-CKD conditions, providing a dual role as both a biomarker for kidney function assessment and disease detection .

1.2 Role in Metabolism and Disease
DL-Serine (3-13C) is utilized in metabolic studies to understand the pathways involved in amino acid metabolism and its implications in diseases such as cancer. The incorporation of labeled serine into metabolic pathways allows researchers to trace its utilization and transformation within biological systems, aiding in the understanding of cancer metabolism .

Research Applications

2.1 Metabolomics and NMR Studies
DL-Serine (3-13C) is increasingly used in metabolomics to study metabolic fluxes in various biological systems. Its incorporation into proteins and other metabolites can be monitored using nuclear magnetic resonance (NMR) spectroscopy, providing insights into metabolic changes associated with diseases . This application is particularly valuable in understanding how metabolic pathways are altered in conditions such as diabetes and obesity.

2.2 Enzyme Mechanism Studies
Due to its structural similarity to standard amino acids, DL-serine serves as a substrate in enzyme mechanism studies. Researchers use it to investigate the kinetics and dynamics of enzyme-catalyzed reactions, particularly those involving serine proteases and other enzymes that utilize serine in their active sites.

Industrial Applications

3.1 Chemical Synthesis
In the chemical industry, DL-Serine (3-13C) is employed as a chiral auxiliary in asymmetric synthesis processes. Its ability to influence the stereochemistry of reactions makes it a valuable building block for synthesizing complex molecules. This application is crucial for producing pharmaceuticals and specialty chemicals where chirality plays a significant role.

3.2 Production of Specialty Chemicals
The compound is also used as a precursor in the production of various specialty chemicals. Its unique properties allow it to be incorporated into formulations that require specific biochemical characteristics, enhancing product performance .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Benefits
ClinicalBiomarker for CKDCorrelates with glomerular filtration rates
Metabolic StudiesTracing metabolic pathwaysInsights into cancer metabolism
Enzyme MechanismsSubstrate for enzyme studiesUnderstanding kinetics of serine-utilizing enzymes
Industrial ChemistryChiral auxiliary in synthesisEnhances stereochemistry control
Specialty ChemicalsPrecursor for chemical productionImproves biochemical characteristics

Case Studies

5.1 Study on D-serine as a Biomarker
A pivotal study demonstrated that D-serine levels could predict kidney function more accurately than traditional markers alone. The research involved analyzing blood samples from patients with varying degrees of CKD, revealing that D-serine levels provided additional diagnostic value .

5.2 Metabolomics Research Using 13C NMR
Another significant study utilized DL-Serine (3-13C) to monitor changes in serine isotopomers related to NAD+/NADH ratios during metabolic shifts in liver cells. This research illustrated how isotopic labeling could elucidate complex metabolic interactions and their implications for cellular health .

Comparison with Similar Compounds

L-Serine (3-¹³C)

  • Metabolic Role: L-Serine is a non-essential amino acid involved in phospholipid and neurotransmitter synthesis.
  • Biological Safety: Non-toxic, unlike the D-isomer .
  • Isotopic Use : L-Serine (3-¹³C) is preferred for human metabolic studies due to its natural occurrence and safety .

D-Serine

  • Role : Acts as a neuromodulator in the brain but is toxic to renal tubules .
  • Labeling : Rarely used in isotopic form due to toxicity concerns.

Key Contrast : DL-Serine (3-¹³C) contains both enantiomers, limiting its use in vivo compared to L-Serine (3-¹³C), which is biocompatible.

Comparison with Other ¹³C-Labeled Amino Acids

DL-Serine (3-¹³C) is part of a broader class of ¹³C-labeled amino acids:

Compound Label Position Metabolic Pathway Tracked Key Reference
L-Alanine-¹³C₃ All carbons Glucose-alanine cycle, gluconeogenesis
L-Aspartic Acid (3-¹³C) Carbon 3 Urea cycle, purine synthesis
DL-Serine (3-¹³C) Carbon 3 TCA cycle, glutamine synthesis

Key Insight : DL-Serine (3-¹³C) is specialized for studying astrocyte-neuron metabolic coupling, whereas alanine and aspartate labels focus on hepatic or nitrogen metabolism.

Solubility and Crystallization

  • Racemic DL-serine (3-¹³C) exhibits lower solubility than pure L- or D-serine due to stronger hydrogen bonding in crystalline form .
  • Crystallization releases ~2.7 kcal/mol of heat, a property retained in the ¹³C-labeled form .

Preparation Methods

Strecker Synthesis Route Using Glycol Aldehyde and Cyanide

One of the principal methods for synthesizing DL-serine, including isotopically labeled variants, is the Strecker reaction. This involves the reaction of a cyanide source with an aldehyde and ammonia to form an aminonitrile intermediate, which is then hydrolyzed to the amino acid.

Key Reaction Parameters:

Parameter Condition Range
Glycol aldehyde/cyanide molar ratio >1.0 to ≤1.5
Ammonium chloride/glycol aldehyde ratio >1.0 to ≤2.0
Ammonia/cyanide molar ratio 1.0 to 7.0
Reaction temperature 20°C to 80°C
Reaction time 15 to 120 minutes

Process Overview:

  • The reaction substrate includes glycol aldehyde, ammonium chloride, ammonia, and a cyanide compound.
  • The Strecker reaction proceeds under controlled temperature and molar ratios to form DL-serine nitrile intermediate.
  • Hydrolysis of the nitrile with excess strong base yields the serine alkali salt.
  • Separation from residual glycol aldehyde and inorganic salts is achieved by ion-exclusion chromatography using strongly acidic cation exchange resins.
  • Neutralization to near the isoelectric point of serine is performed before final purification by ion-exclusion chromatography.

This method allows for the incorporation of 13C-labeled glycol aldehyde (specifically labeled at the 3-position) to yield DL-serine (3-13C) after hydrolysis and purification.

Chemical Synthesis via Chlorination and Acetylation of Ethylene Acetate Intermediates

An alternative chemical synthesis pathway involves preparing an intermediate, 1,1,2-triacetyloxy ethane, which is then converted into DL-serine.

Process Highlights:

  • Ethylene acetate undergoes chlorination in a system containing acetic anhydride and acetic acid to form monochloroacetaldehyde.
  • Monochloroacetaldehyde reacts with excess anhydrous sodium acetate to produce the intermediate 1,1,2-triacetyloxy ethane.
  • This intermediate is then reacted with ammoniacal liquor, methanol solvate, sodium cyanide, and ammonium chloride.
  • Acidification with hydrochloric acid and pH adjustment near neutral leads to precipitation and isolation of DL-serine.

Advantages and Challenges:

  • The chlorination step is mild and occurs over a wide temperature range, allowing better control and fewer side reactions.
  • The process has a short reaction period and high intermediate yield.
  • However, acetaldehyde is unstable and volatile, complicating industrial scale-up.
  • The chlorination step requires precise temperature control to maintain intermediate stability.
  • The process is cost-effective and suited for industrial production but demands careful handling of reagents and conditions to maintain high yields.

Incorporation of 13C Labeling

For the synthesis of DL-serine (3-13C), the 13C isotope is typically introduced by using 13C-labeled glycol aldehyde or acetaldehyde derivatives as starting materials.

  • In the Strecker synthesis, using 3-13C-labeled glycol aldehyde ensures the carbon-13 label is incorporated at the 3-position of serine.
  • In the chlorination/acetylation route, 13C-labeled ethylene acetate or monochloroacetaldehyde can be employed to introduce the isotope at the desired position.

Purification Techniques

Purification of DL-serine (3-13C) after synthesis is critical to obtain high purity suitable for research applications.

Purification Steps:

Step Method Purpose
Hydrolysis of nitrile intermediate Treatment with strong base Conversion to serine alkali salt
Ion-exclusion chromatography Use of strongly acidic cation exchange resin Separation from glycol aldehyde and inorganic salts
Neutralization Adjust pH to serine isoelectric point Prepares for final purification
Final ion-exclusion chromatography Strongly acidic cation exchange resin Removal of residual impurities

This multi-step purification ensures removal of reaction by-products, unreacted starting materials, and inorganic salts, yielding DL-serine with high chemical and isotopic purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages Challenges
Strecker Reaction Glycol aldehyde (3-13C), cyanide, ammonia, ammonium chloride 20-80°C, 15-120 min, controlled molar ratios High purity, well-established method Requires careful control of ratios and purification
Chlorination & Acetylation Ethylene acetate (13C-labeled), acetic anhydride, acetic acid, sodium acetate, ammoniacal liquor, sodium cyanide Mild chlorination, short reaction time, controlled temperature Industrial scalability, high intermediate yield Acetaldehyde instability, complex reaction control

Research Findings and Considerations

  • The Strecker synthesis method is favored for its straightforward incorporation of isotopic labels and ease of purification by ion-exchange chromatography.
  • The chlorination/acetylation method offers industrial advantages but requires more complex control due to the instability of intermediates.
  • Both methods can be adapted to incorporate 13C-labeled precursors to achieve DL-serine (3-13C).
  • Purification by ion-exclusion chromatography is essential to achieve research-grade isotopically labeled DL-serine.
  • Reaction parameters such as temperature, molar ratios, and reaction time critically affect yield and purity.

This comprehensive analysis of preparation methods for DL-serine (3-13C) integrates detailed reaction conditions, purification steps, and practical considerations for synthesis, providing a professional and authoritative guide for researchers and industrial chemists.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and isotopic labeling integrity of DL-SERINE (3-13C) in experimental setups?

  • Methodological Answer : Purity assessment requires a combination of analytical techniques:

  • HPLC or GC-MS : To quantify enantiomeric ratios (D- vs. L-serine) and detect impurities .
  • Elemental Analysis : Confirms isotopic enrichment at the 3-13C position by comparing mass spectra to unlabeled serine .
  • Loss on Drying (LOD) : Measure moisture content (≤0.5% at 110°C) to ensure sample stability .
  • Ash Residue Testing : Ensures inorganic impurities (e.g., Fe ≤0.003%, Pb ≤0.001%) are within acceptable limits .

Q. What experimental protocols are recommended for synthesizing DL-SERINE (3-13C) with high isotopic fidelity?

  • Methodological Answer :

  • Isotope Incorporation : Use enzymatic or chemical methods with 13C-labeled precursors (e.g., 13C-glucose) in microbial cultures or synthetic pathways. Monitor isotopic enrichment via NMR or mass spectrometry .
  • Crystallization Control : Optimize solvent systems (e.g., water or ethanol) and pH to ensure high yield and minimal racemization during crystallization .

Advanced Research Questions

Q. How can DL-SERINE (3-13C) be utilized in metabolic flux analysis to study amino acid pathways in neurological disorders?

  • Methodological Answer :

  • Tracer Design : Administer 13C-labeled DL-serine to cell cultures or model organisms. Track isotopic incorporation into glycine, cysteine, and one-carbon metabolites via LC-MS or isotope-ratio mass spectrometry .
  • Pathway Mapping : Combine with KEGG pathway analysis to identify dysregulated nodes (e.g., serine hydroxymethyltransferase activity) in conditions like Alzheimer’s disease .
  • Data Validation : Use compartmental modeling to distinguish cytosolic vs. mitochondrial serine utilization .

Q. What strategies resolve discrepancies in enantiomeric separation data for DL-SERINE (3-13C) during HPLC analysis?

  • Methodological Answer :

  • Column Optimization : Use chiral stationary phases (e.g., Sumichiral OA-2500) to improve D/L-serine resolution. Validate recovery rates (>95%) via spiked CSF samples .
  • Desalting Protocols : Pre-treat samples with RP-18 columns to remove interfering ions, ensuring accurate peak integration .
  • Reproducibility Checks : Calculate between-day CV% for retention times and peak areas to identify systematic errors .

Q. How do crystallization conditions influence the structural polymorphism of DL-SERINE (3-13C) molecular salts?

  • Methodological Answer :

  • Technique Selection : Compare crystallization methods (e.g., slurry, kneading, dry mixing) using X-ray diffraction to identify stable polymorphs (e.g., [DL-serH]₂[ox]·2H₂O) .
  • Humidity Control : Monitor relative humidity (RH) during crystallization to prevent interconversion between hydrated and anhydrous forms .
  • Thermal Analysis : Perform DSC/TGA to assess polymorph stability and phase transitions under varying temperatures .

Data Contradiction & Validation

Q. How should researchers address conflicting results in isotopic tracing studies involving DL-SERINE (3-13C)?

  • Methodological Answer :

  • Source Verification : Confirm isotopic purity (>99%) via independent assays (e.g., 13C-NMR) to rule out batch variability .
  • Cross-Validation : Replicate experiments using alternative tracers (e.g., 15N-labeled serine) to corroborate metabolic flux patterns .
  • Error Analysis : Quantify technical vs. biological variability using triplicate measurements and statistical models (e.g., ANOVA) .

Experimental Design

Q. What are best practices for integrating DL-SERINE (3-13C) into multi-omics studies of amino acid metabolism?

  • Methodological Answer :

  • Workflow Integration : Pair 13C-tracing with metabolomics (LC-MS) and proteomics (SILAC) to map enzyme kinetics and substrate utilization .
  • Sample Preparation : Use quenching protocols (e.g., cold methanol) to arrest metabolic activity and preserve labeling patterns .
  • Data Harmonization : Apply bioinformatics tools (e.g., MetaboAnalyst) to align isotopic data with transcriptomic/proteomic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.